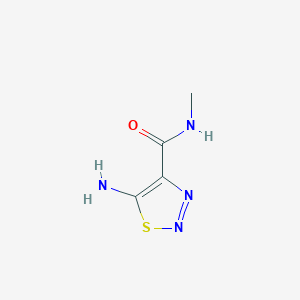
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound is known for its unique properties that make it useful in a variety of laboratory experiments. In
作用機序
The mechanism of action of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to cell death in cancer cells, making the compound a potential candidate for cancer treatment.
生化学的および生理学的効果
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in the body. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of using 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments is its relative ease of synthesis. The compound can be synthesized using standard laboratory equipment and techniques, making it accessible to a wide range of researchers. Additionally, the compound has a wide range of potential applications in scientific research, making it a versatile tool for researchers in a variety of fields.
However, there are also limitations to the use of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments. One limitation is that the compound has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide. One area of research that is particularly promising is the development of new cancer treatments based on the compound's antitumor activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Another potential area of research is the development of new synthetic methods for the compound. While the current synthesis method is relatively simple, there may be more efficient or cost-effective ways to produce the compound that could make it more accessible to researchers.
Conclusion
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound with a wide range of potential applications in scientific research. The compound has been shown to have antitumor activity, anti-inflammatory effects, and to improve cognitive function in animal models of Alzheimer's disease. While there are limitations to the use of the compound in laboratory experiments, its relative ease of synthesis and versatility make it a promising tool for researchers in a variety of fields.
科学的研究の応用
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
特性
CAS番号 |
100097-70-9 |
|---|---|
製品名 |
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide |
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC名 |
5-amino-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9) |
InChIキー |
AAECUPMCKLAWMT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SN=N1)N |
正規SMILES |
CNC(=O)C1=C(SN=N1)N |
同義語 |
1,2,3-Thiadiazole-4-carboxamide,5-amino-N-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



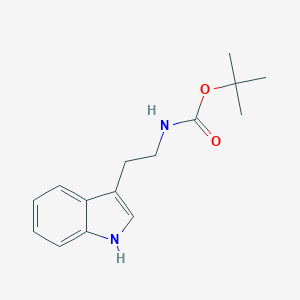

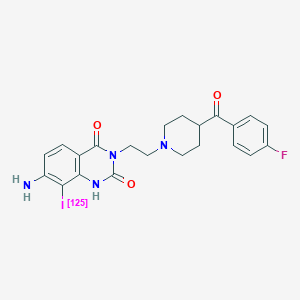
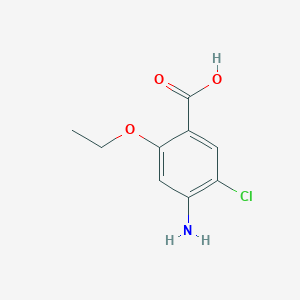
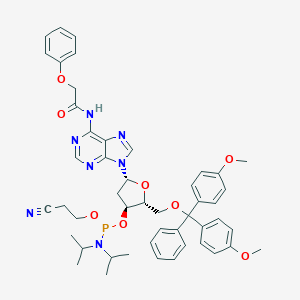
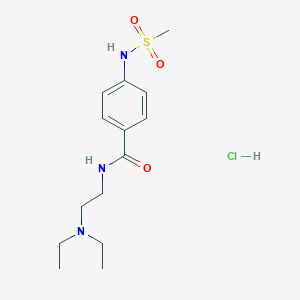
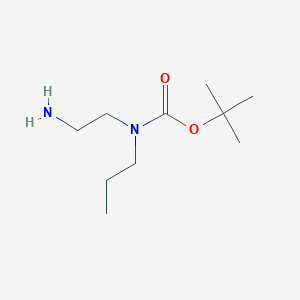
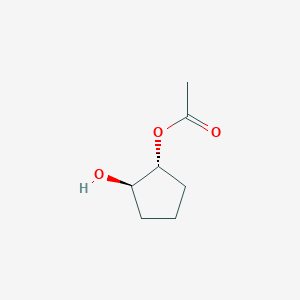
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
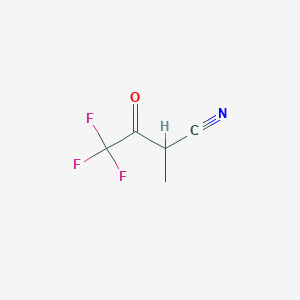
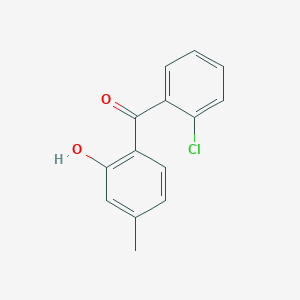
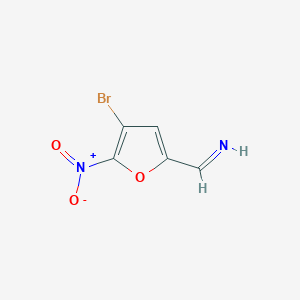
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)